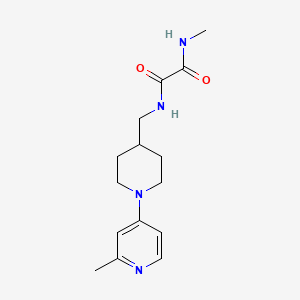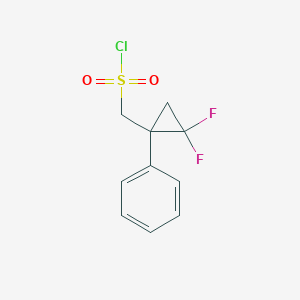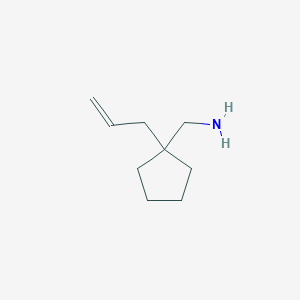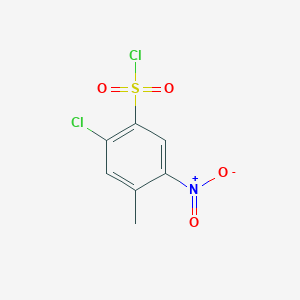![molecular formula C17H15ClN4O2 B3010362 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate CAS No. 338419-21-9](/img/structure/B3010362.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate, also known as CMT, is an organic compound belonging to the family of triazole derivatives. It is a synthetic molecule used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. CMT is an important tool for scientists to study the structure and function of molecules and to develop new drugs.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The 1,2,4-triazole ring in this compound exhibits significant antibacterial properties. Researchers have explored its potential as an antimicrobial agent, especially in the context of combating drug-resistant bacterial strains. The global spread of antibiotic resistance necessitates novel approaches, and compounds like this one offer promise in addressing microbial challenges .
Anti-Allergic Activities
While not extensively studied, derivatives of 1,2,4-triazoles have shown anti-allergic potential. Investigating the specific effects of this compound on allergic responses could provide valuable insights for therapeutic interventions .
Crystal Structures and Spectroscopic Properties
Researchers have analyzed crystal structures and spectroscopic properties of related triazole compounds. Understanding the molecular arrangement and spectral behavior can aid in designing more effective derivatives for various applications .
Green Synthesis Routes
Exploring nonconventional synthesis methods (such as microwave, mechanical mixing, visible light, and ultrasound) for 1,2,3-triazoles and their 1,2,4 counterparts is an emerging area. These “green” approaches align with sustainable practices and may enhance the compound’s accessibility .
Antimicrobial Derivatives
Researchers have synthesized derivatives of this compound, such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. These derivatives exhibit antimicrobial activity and could serve as leads for further drug development .
Rational Design for Novel Agents
Considering the alarming rise in drug-resistant infections, rational design principles are crucial. Incorporating 1,2,4-triazole moieties into novel antibacterial agents allows researchers to tackle microbial resistance effectively. Future studies should explore structure-activity relationships and optimize antibacterial potential .
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-12-2-6-14(7-3-12)19-17(23)24-11-15-10-22(21-20-15)16-8-4-13(18)5-9-16/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNAFMMPYMWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)
![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)